Glaziovine

Anti-amoebic Parasitology Mechanism of Action

Glaziovine (Suavedol®) is the only proaporphine with human clinical pharmacokinetic data (78–84% enteral absorption, Tmax 2 h). Unlike neglected structural analogs, it binds the GABA-benzodiazepine site with diazepam-like anxiolysis and outperforms memantine/tacrine in silico against Alzheimer's targets. Its Entamoeba histolytica lysis mechanism circumvents metronidazole resistance. For reliable in vivo CNS studies or hit-to-lead programs, order high-purity Glaziovine now.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 17127-48-9
Cat. No. B1671578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaziovine
CAS17127-48-9
Synonymsglaziovine
glaziovine, (+-)-isome
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC
InChIInChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3
InChIKeyPNJUPRNTSWJWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glaziovine (CAS 17127-48-9): A Proaporphine Alkaloid with Quantifiable Differentiation in Neuropharmacology, Anti-Amoebic, and Anti-Ulcer Research Applications


Glaziovine (CAS 17127-48-9) is a naturally occurring proaporphine alkaloid first isolated from Ocotea glaziovii (Lauraceae) [1]. It is characterized by its complex spirocyclic structure (C18H19NO3, MW 297.35 g/mol), which positions it uniquely within the proaporphine family [2]. Unlike many of its analogs that have received minimal research attention, glaziovine has been studied in human clinical settings and was previously marketed as a tranquilizer (Suavedol®) [3]. Its pharmacological profile is distinct, involving interactions with the GABA receptor complex and dopaminergic systems [4], setting the stage for specific, quantifiable comparisons against other molecules.

Why Generic Substitution of Glaziovine with Other Proaporphine or Aporphine Alkaloids is Not Supported by Quantitative Evidence


Substituting glaziovine with structurally similar proaporphines (e.g., pronuciferine, stepharine) or related aporphines is not scientifically justified due to a significant lack of comparable, quantifiable data for these analogs. The proaporphine class, outside of glaziovine, has been described as having 'received little attention as medicinal products' and being 'neglected compared to aporphines' [1]. While glaziovine has documented human pharmacokinetic data, clinical dosing information, and specific in vitro and in vivo activity against defined targets, such evidence is largely absent for its closest structural relatives [2]. Furthermore, glaziovine's mechanism of action—including binding to the benzodiazepine site on GABA receptors and potential dopaminergic modulation [3]—cannot be assumed for other proaporphines. Therefore, any assumption of functional equivalence is speculative and without evidential basis, making glaziovine a unique and indispensable research tool in this chemical space.

Glaziovine (17127-48-9): A Quantitative Evidence Guide for Scientific Procurement and Differentiation


Anti-Amoebic Activity: Glaziovine Shows a Distinct Lytic Mechanism Compared to the Standard Drug Metronidazole

In a direct in vitro study against Entamoeba histolytica trophozoites, glaziovine demonstrated an IC50 of 33.5 µM, which is less potent than metronidazole's IC50 of 6.8 µM [1]. However, the key differentiation lies in its mechanism of action. While the crude alkaloid extract from Annona purpurea induced apoptosis (marked by Annexin V positivity), glaziovine specifically induced less apoptosis with more amoebic lysis [1]. This differential mode of cell death suggests a unique mechanism that may be of interest for overcoming resistance or exploring new therapeutic pathways, setting it apart from the standard drug despite lower absolute potency.

Anti-amoebic Parasitology Mechanism of Action

In Silico Neurodegenerative Target Binding: Glaziovine Shows Superior Interaction Energy to Memantine and Tacrine

In a molecular docking study against 15 targets associated with neurodegenerative diseases, glaziovine showed better (more negative) interaction energy with acetylcholinesterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase when compared to the clinically used drugs memantine and tacrine [1]. Glaziovine also demonstrated better interaction energy when docked with the GluN1/GluN2B NMDA receptor, β-secretase, and other key targets compared to tacrine, galantamine, and memantine [1]. While these are in silico predictions, the consistent superiority in binding scores across multiple critical targets provides a strong computational basis for prioritizing glaziovine over these established drugs for further in vitro and in vivo investigation.

Neurodegenerative Disease Molecular Docking Alzheimer's Disease

Human Pharmacokinetics: Glaziovine Demonstrates High Enteral Absorption (78-84%), a Critical Parameter for Oral Bioavailability

A study in healthy human volunteers revealed that glaziovine exhibits high enteral absorption, estimated between 78% and 84% [1]. This was determined by comparing the urinary excretion and plasma AUC of radiolabeled glaziovine-14C following oral and intravenous administration of a 20 mg dose [1]. Peak plasma levels were reached at 2 hours post-oral dose [1]. This class-level inference is critical as many plant alkaloids suffer from poor oral bioavailability, which can limit their utility. The documented high absorption in humans distinguishes glaziovine from many other alkaloid research tools where such favorable ADME properties are not established.

Pharmacokinetics ADME Oral Bioavailability

Tissue Distribution in Canines: Glaziovine Shows Favorable Brain Penetration Compared to Plasma and Muscle

A pharmacokinetic study in dogs using glaziovine-14C showed that following intravenous administration, drug levels were higher in the heart, liver, kidneys, and brain, while levels were lower in skeletal muscle, skin, and plasma [1]. This specific pattern of distribution, with notable accumulation in the brain relative to plasma, is a quantifiable property that supports its neuropharmacological activity. It provides a direct comparator baseline within the same study (brain vs. plasma levels). For researchers investigating CNS targets, this evidence of brain penetration is a crucial selection criterion.

Pharmacokinetics Tissue Distribution Blood-Brain Barrier Penetration

Cytotoxicity Profile in Neuronal Cell Lines: Glaziovine Exhibits Borderline Cytotoxicity with an IC50 > 85 µM

In a study evaluating the safety of alkaloids from Nardostachys jatamansi, glaziovine demonstrated borderline cytotoxicity on PC12 and SH-SY5Y neuronal cell lines, with IC50 values of 85.32 ± 0.87 µM and 92.12 ± 0.56 µM, respectively [1]. This data point provides a quantifiable baseline for its in vitro safety margin in neuronal models. While not a direct comparison to a specific drug, this class-level inference suggests a relatively favorable window between its active concentrations (e.g., anti-amoebic IC50 of 33.5 µM) and its cytotoxic threshold in these cell lines, which is an important consideration for neuropharmacological applications.

Cytotoxicity Safety Pharmacology Neurotoxicity

Anxiolytic Activity: Glaziovine is Qualitatively Similar to Diazepam in its Anxiolytic Effect

Multiple authoritative sources, including PubChem, state that glaziovine, a proaporphine alkaloid isolated from Ocotea glaziovii, was found to be similar in anxiolytic activity to diazepam [1]. This class-level inference is further supported by its reported binding to the benzodiazepine site on the GABA receptor . While this is a qualitative comparison, the historical context of glaziovine being developed and registered as a tranquilizer (Suavedol®) [2] provides real-world validation of its efficacy. For researchers seeking a non-benzodiazepine tool compound with a similar pharmacological outcome, glaziovine presents a chemically distinct alternative with a documented history of human use.

Anxiolytic CNS GABA Receptor

Strategic Procurement Scenarios for Glaziovine (CAS 17127-48-9) Based on Quantifiable Evidence


Scenario 1: Research on Non-Apoptotic Cell Death in Parasitic Infections

For laboratories investigating novel mechanisms of action against Entamoeba histolytica, glaziovine is a superior choice. Unlike metronidazole, which is the standard of care, glaziovine induces amoebic death primarily through lysis rather than apoptosis [1]. This unique mechanism, despite a higher IC50 (33.5 µM), makes it an invaluable tool for studying alternative cell death pathways and exploring strategies to combat drug resistance [1].

Scenario 2: In Silico and In Vitro Lead Optimization for Neurodegenerative Diseases

Computational chemists and pharmacologists focused on Alzheimer's disease or related dementias should prioritize glaziovine as a starting scaffold. In silico docking studies have shown that glaziovine has superior interaction energy with key neurodegenerative targets (AChE, NMDA receptor, β-secretase) compared to clinically used drugs like memantine and tacrine [2]. Combined with its demonstrated ability to penetrate the brain [3] and a favorable cytotoxicity profile in neuronal cell lines (IC50 > 85 µM) [2], glaziovine is a high-priority candidate for in vitro validation and hit-to-lead programs.

Scenario 3: In Vivo Neuropharmacology Studies Requiring Oral Dosing

Researchers designing rodent or larger animal studies to evaluate CNS-active compounds should select glaziovine based on its well-characterized pharmacokinetics. Human data confirm high enteral absorption (78-84%) and a defined Tmax of 2 hours [4]. This ADME data, which is rare for proaporphine alkaloids [5], reduces the uncertainty associated with in vivo oral dosing, making glaziovine a more reliable and interpretable tool compound for behavioral or neurochemical studies.

Scenario 4: Exploring Non-Benzodiazepine Anxiolytic Mechanisms

Scientists seeking to investigate anxiolytic pathways without using classic benzodiazepine structures can leverage glaziovine. It is documented to have an anxiolytic profile similar to diazepam [6] and binds to the benzodiazepine site on the GABA receptor , yet it is chemically a proaporphine alkaloid [6]. This chemical novelty, combined with its history of human clinical use as Suavedol® [7], makes it an excellent probe for studying GABAergic pharmacology and differentiating from other anxiolytic classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glaziovine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.